molecular formula C12H12O2 B11722902 E-2-(Dihydrofuran-2-ylidene)-1-phenylethanone

E-2-(Dihydrofuran-2-ylidene)-1-phenylethanone

Cat. No.: B11722902
M. Wt: 188.22 g/mol
InChI Key: KWXDKENNFMPVHL-UHFFFAOYSA-N
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Description

2-(oxolan-2-ylidene)-1-phenylethan-1-one is an organic compound characterized by the presence of a phenyl group attached to an ethanone moiety, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-ylidene)-1-phenylethan-1-one typically involves the reaction of a phenylacetyl chloride with an oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(oxolan-2-ylidene)-1-phenylethan-1-one may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(oxolan-2-ylidene)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-2-ylidene)oxolane: Shares the oxolane ring structure but differs in the substituents attached to the ring.

    (E)-3-(oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione: Contains a pyrrolidine ring in addition to the oxolane and phenyl groups.

    Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate: Features a chloromethyl group and an acetate moiety attached to the oxolane ring.

Uniqueness

2-(oxolan-2-ylidene)-1-phenylethan-1-one is unique due to its specific combination of the phenyl group, ethanone moiety, and oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-(oxolan-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C12H12O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

KWXDKENNFMPVHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C2=CC=CC=C2)OC1

Origin of Product

United States

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